molecular formula C19H16FN3O2 B2978618 8-fluoro-2-(2-phenylacetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034550-49-5

8-fluoro-2-(2-phenylacetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

Cat. No. B2978618
CAS RN: 2034550-49-5
M. Wt: 337.354
InChI Key: JNFZKKNMTBCEJM-UHFFFAOYSA-N
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Description

8-fluoro-2-(2-phenylacetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one is a useful research compound. Its molecular formula is C19H16FN3O2 and its molecular weight is 337.354. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Agents

  • Compounds similar to the target chemical have been synthesized and evaluated for their antibacterial activity. For example, Solankee and Patel (2004) synthesized various pyrazolines, amino pyrimidines, and pyrimidinethiones showing antibacterial properties (Solankee & Patel, 2004).

Positron Emission Tomography (PET) Ligands

  • Fluorinated and iodinated pyrrolopyrimidines have been developed as PET/SPECT ligands for the CRF1 receptor. Martarello et al. (2001) synthesized and characterized these ligands, which included detailed methods of synthesis and in vivo tissue distribution studies (Martarello et al., 2001).

Synthesis of Trifluoromethylated Analogues

  • Trifluoromethylated analogues of various compounds, including pyrimidines, have been synthesized for potential pharmacological applications. Sukach et al. (2015) worked on synthesizing new trifluoromethylated 4,5-dihydroorotic acid analogues (Sukach et al., 2015).

Neuroinflammation PET Imaging

  • Novel pyrazolo[1,5-a]pyrimidines were synthesized and evaluated for their potential as translocator protein ligands, which are early biomarkers of neuroinflammatory processes. Damont et al. (2015) synthesized fluoroalkyl- and fluoroalkynyl- analogues, demonstrating their potential as in vivo PET-radiotracers (Damont et al., 2015).

Fluorescence and MRI Imaging Agents

  • Fluorodipyrrinones have been synthesized for potential use as cholephilic fluorescence and 19F MRI imaging agents. Boiadjiev et al. (2006) discussed the synthesis, properties, and hepatic metabolism of these strongly fluorescent compounds (Boiadjiev et al., 2006).

Crystal Structure and Molecular Docking Study

  • Quantum chemical calculations and Hirshfeld surface analysis have been performed on pyrimidine derivatives, like the one by Gandhi et al. (2016), to understand their molecular structure and potential pharmaceutical applications (Gandhi et al., 2016).

Synthesis of Quinazolin-4(3H)-ones

  • Quinazolin-4(3H)-ones, related to pyrido[4,3-d]pyrimidin-4(3H)-one, have been synthesized for various applications. Li et al. (2013) described a method for their synthesis which could be applicable for a range of biomedical research (Li et al., 2013).

Synthesis of Anticancer and Anti-inflammatory Agents

  • Pyrazolopyrimidines derivatives have been synthesized as potential anticancer and anti-5-lipoxygenase agents, as shown in the study by Rahmouni et al. (2016) (Rahmouni et al., 2016).

properties

IUPAC Name

13-fluoro-5-(2-phenylacetyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O2/c20-14-6-7-17-21-16-8-9-22(12-15(16)19(25)23(17)11-14)18(24)10-13-4-2-1-3-5-13/h1-7,11H,8-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNFZKKNMTBCEJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C3C=CC(=CN3C2=O)F)C(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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